

Introduction: The Imperative for In Silico Assessment of Nitrosamine Impurities

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Compound of Interest

Compound Name: *N-Ethyl-N-nitrosobutylamine*

CAS No.: 4549-44-4

Cat. No.: B126736

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The discovery of N-nitrosamine impurities in common pharmaceutical products has presented a significant challenge to the drug development and manufacturing industries.[1][2] Classified as a "cohort of concern" due to the potent carcinogenicity of many members of this class, regulatory bodies now mandate rigorous risk assessments for their presence.[3] **N-Ethyl-N-nitrosobutylamine** (NENB), a representative asymmetrical nitrosamine, serves as a pertinent case study for modern risk evaluation.

While animal carcinogenicity data exists for simple nitrosamines, it is often unavailable for the more structurally complex Nitrosamine Drug Substance Related Impurities (NDSRIs) that can form.[4][5] This data gap necessitates the use of predictive, in silico models to assess carcinogenic potential and establish safe intake limits.[6][7][8] Quantum mechanics (QM) has emerged as a dominant in silico approach, offering a significant leap beyond traditional quantitative structure-activity relationships (QSARs) by providing a detailed, mechanism-based understanding of molecular reactivity.[7][8][9]

This guide provides a comprehensive, technically-grounded protocol for the quantum chemical evaluation of NENB. It is designed for researchers, computational chemists, and drug development professionals, detailing not just the steps of the calculation, but the fundamental

causality behind each methodological choice, thereby ensuring a scientifically rigorous and defensible assessment.

Table 1: Physicochemical Properties of **N-Ethyl-N-nitrosobutylamine** (NENB)

Property	Value	Source
CAS Number	4549-44-4	[10][11][12]
Molecular Formula	C ₆ H ₁₄ N ₂ O	[10][12]
Molecular Weight	130.19 g/mol	[10][12]
Canonical SMILES	CCCCN(CC)N=O	[10][12]

Part 1: Mechanistic Foundations of Nitrosamine Carcinogenicity

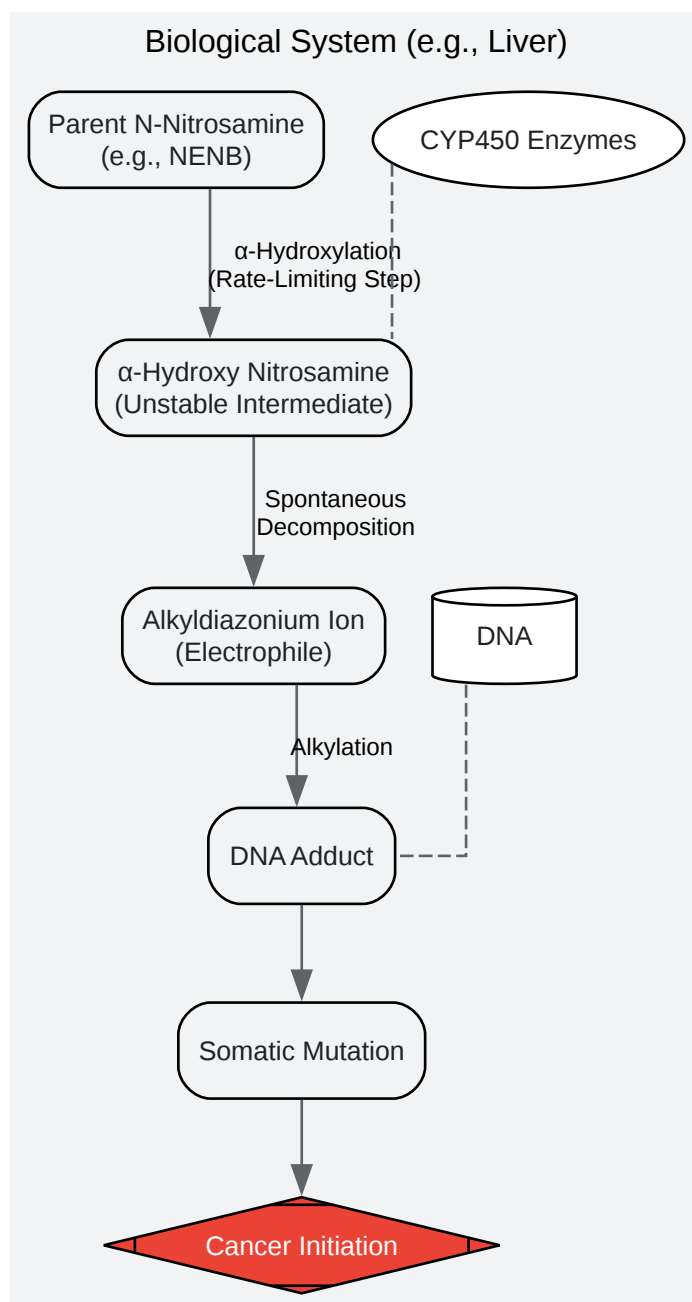
The Bioactivation Pathway: From Inert Precursor to DNA Alkylating Agent

The carcinogenic activity of N-nitrosamines is not inherent to the parent molecule but is a consequence of metabolic activation. The consensus mechanism, critical for understanding and modeling their toxicity, proceeds as follows:

- **α-Hydroxylation:** The crucial, rate-limiting first step is the oxidation of a carbon atom adjacent (in the α-position) to the nitroso-substituted nitrogen.[6][13] This reaction is primarily mediated by Cytochrome P450 (CYP) enzymes in the liver. For NENB, this can occur on either the ethyl or the butyl chain.
- **Spontaneous Decomposition:** The resulting α-hydroxy nitrosamine is a highly unstable intermediate. It rapidly and spontaneously decomposes, breaking the C-N bond.
- **Formation of Electrophiles:** This decomposition yields an aldehyde (or ketone) and a highly reactive alkyldiazonium ion (e.g., ethyldiazonium or butyldiazonium).
- **DNA Alkylation:** The electrophilic diazonium ion is the ultimate carcinogen. It can attack nucleophilic sites on DNA bases (such as the N7 or O6 positions of guanine), forming

covalent DNA adducts. These adducts can lead to mispairing during DNA replication, causing mutations that may initiate cancer.[14][15]

The likelihood of this cascade occurring is highly dependent on the electronic and steric properties of the parent nitrosamine, which directly influence the susceptibility of the α -carbons to enzymatic attack.[13] It is precisely these properties that quantum chemical calculations can effectively probe.

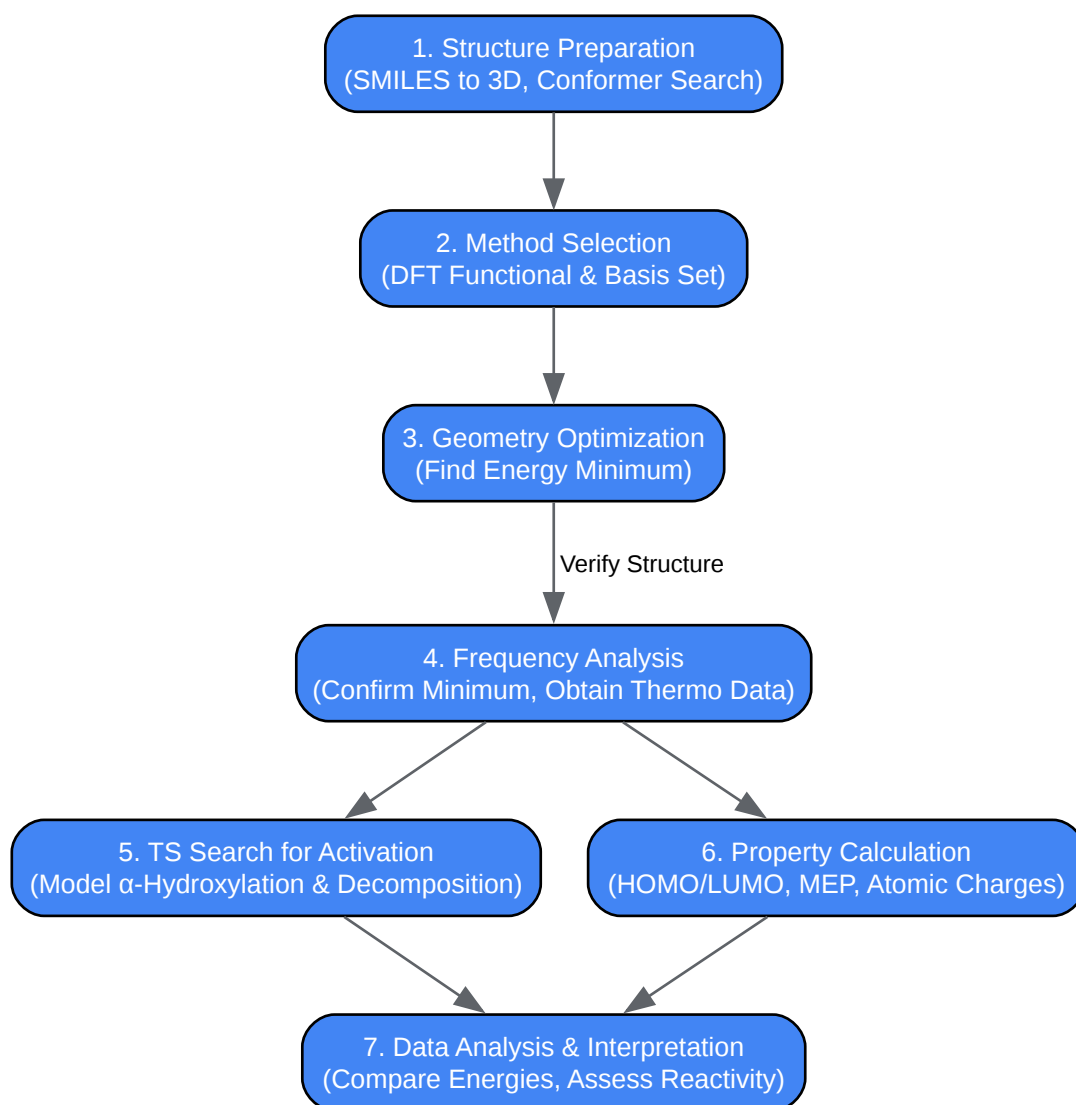


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Caption: The metabolic activation pathway of N-nitrosamines leading to carcinogenicity.

Part 2: A Validated Computational Workflow for NENB

This section outlines a step-by-step protocol for performing quantum chemical calculations on NENB. The workflow is designed to be a self-validating system, where each step confirms the integrity of the previous one, ensuring a robust final result.



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Caption: A comprehensive workflow for the quantum chemical assessment of NENB.

Experimental Protocol 1: Molecular Structure & Method Selection

Objective: To prepare the initial 3D structure of NENB and select an appropriate, well-justified level of theory for all subsequent calculations.

Methodology:

- Structure Generation:
 - Generate the 2D structure of **N-Ethyl-N-nitrosobutylamine** from its SMILES string: CCCCN(CC)N=O.
 - Convert the 2D structure to an initial 3D structure using a molecular editor (e.g., Avogadro, ChemDraw).
 - Causality: Asymmetrical nitrosamines can exist as Z/E configurational isomers due to the high rotational barrier of the N-N bond.[16][17] It is crucial to perform a conformational search or at least optimize both isomers to ensure the global minimum energy structure is used for subsequent analysis.
- Selection of Quantum Chemical Method:
 - Theory: Density Functional Theory (DFT) is the method of choice.
 - Expertise: DFT provides the best balance between computational cost and accuracy for medium-sized organic molecules like NENB, making it a workhorse of modern computational chemistry.[18] It is capable of accurately describing the electronic structures and reaction energetics relevant to metabolic activation.[19][20]
 - Functional: Select the B3LYP hybrid functional.
 - Expertise: B3LYP is one of the most widely used and extensively benchmarked functionals for organic chemistry.[20] For improved accuracy in reaction energetics, include a dispersion correction, such as Grimme's D3, denoted as B3LYP-D3.

- Basis Set: Select the 6-311+G(d,p) Pople-style basis set.
 - Trustworthiness: This basis set provides a robust and well-balanced description of molecular properties.
 - 6-311G: A triple-zeta split-valence basis set, offering high flexibility for valence electrons involved in bonding and reactions.[21]
 - +: Adds diffuse functions to heavy atoms, which are essential for accurately describing lone pairs and non-covalent interactions.[21][22]
 - (d,p): Adds polarization functions to both heavy atoms (d-functions) and hydrogen atoms (p-functions). These are critical for describing the correct shape of electron orbitals in a bonded environment and are non-negotiable for accurate energy and geometry calculations.[22][23]

Experimental Protocol 2: Geometry Optimization and Energetic Analysis

Objective: To find the stable, minimum-energy 3D structure of NENB and calculate the key electronic and energetic descriptors related to its reactivity.

Methodology:

- Geometry Optimization:
 - Using the selected level of theory (B3LYP-D3/6-311+G(d,p)), perform a full geometry optimization of the initial NENB structure(s).
 - The optimization algorithm will iteratively adjust the atomic positions to find a stationary point on the potential energy surface where the forces on all atoms are effectively zero.
- Frequency Analysis:
 - Perform a vibrational frequency calculation on the optimized geometry at the same level of theory.

- Self-Validation: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state) or a higher-order saddle point, and the optimization must be redone.
- Data Output: This step also provides crucial thermodynamic data, including the Zero-Point Vibrational Energy (ZPVE) and Gibbs Free Energy (G), which are essential for calculating accurate reaction activation energies.
- Modeling Bioactivation & Calculating Descriptors:
 - Activation Energy (ΔG^\ddagger): The most direct way to assess carcinogenic potential is to model the reaction pathway. This involves:
 - i. Locating the transition state (TS) structure for the decomposition of the α -hydroxy NENB intermediate.
 - ii. Performing a frequency calculation on the TS to confirm it is a first-order saddle point (exactly one imaginary frequency).
 - iii. Calculating the Gibbs free energy of activation (ΔG^\ddagger) as the difference in Gibbs free energy between the transition state and the reactant (the α -hydroxy nitrosamine). A lower barrier indicates a more facile reaction and a higher potential for carcinogenicity. [\[14\]](#)[\[15\]](#)
 - Frontier Molecular Orbitals (FMOs):
 - Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
 - Interpretation: A high HOMO energy suggests a greater propensity to donate electrons (i.e., be oxidized, the first step in bioactivation). A low HOMO-LUMO energy gap is an indicator of higher chemical reactivity.
 - Molecular Electrostatic Potential (MEP):
 - Calculate and visualize the MEP mapped onto the molecule's electron density surface.

- Interpretation: The MEP reveals the charge distribution. Negative potential regions (red/yellow) are electron-rich and susceptible to electrophilic attack, while positive regions (blue) are electron-poor. The area around the N=O group and α -hydrogens are of particular interest for understanding interactions with CYP enzymes.

Part 3: Data Interpretation for Risk Assessment

The output of these calculations is a set of quantitative descriptors that must be interpreted in a toxicological context. A standalone calculation has limited value; its power comes from comparison and read-across to molecules with known carcinogenic potencies.

Table 2: Hypothetical Quantum Chemical Data for NENB and Reference Compounds

Descriptor	N-Nitrosodimethylamine (NDMA) (Potent Carcinogen)	NENB (Compound of Interest)	N-Nitrosodi-tert-butylamine (NTBA) (Non-Carcinogen)
HOMO Energy (eV)	-7.1	-6.8	-6.5
LUMO Energy (eV)	0.5	0.3	0.1
HOMO-LUMO Gap (eV)	7.6	7.1	6.6
Activation Energy (ΔG^\ddagger) (kcal/mol)	Low (e.g., ~15)	Moderate (e.g., ~18)	High (e.g., >25)

Note: Values are illustrative examples for interpretative purposes.

Analysis and Authoritative Grounding:

- Activation Energy as the Key Predictor: The calculated activation energy (ΔG^\ddagger) for the rate-limiting step is the most powerful descriptor. Recent studies have shown that consistent differences exist between the free energy profiles of carcinogenic and non-carcinogenic molecules.^{[14][15]} A lower barrier for NENB compared to a non-carcinogenic analogue like NTBA would be a strong indicator of potential carcinogenicity.

- **The Role of Steric Hindrance:** In a non-carcinogen like NTBA, the bulky tert-butyl groups sterically hinder the α -carbons from easily fitting into the CYP active site, which would be reflected in a much higher activation energy for α -hydroxylation. The ethyl and butyl groups of NENB present less steric bulk, suggesting easier metabolic access.
- **FMOs as Reactivity Indicators:** While the HOMO-LUMO gap provides a general index of reactivity, the activation energy is a more specific and mechanistically relevant predictor for this particular toxicological endpoint.

Conclusion and Forward Outlook

This guide has detailed a robust, mechanistically-grounded workflow for the quantum chemical assessment of **N-Ethyl-N-nitrosobutylamine**. By leveraging Density Functional Theory, we can move beyond simple structural alerts and calculate specific, quantitative metrics—such as activation energy barriers—that are directly related to the bioactivation cascade responsible for N-nitrosamine carcinogenicity.^{[14][15]}

This *in silico* approach provides a scientifically defensible method for prioritizing risks, guiding further analytical testing, and establishing interim acceptable intake limits for data-poor nitrosamine impurities.^{[4][7]} As computational resources expand and methodologies are further refined, the integration of quantum mechanics into predictive toxicology will become an indispensable part of ensuring the safety and integrity of pharmaceutical products.^{[2][8]}

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